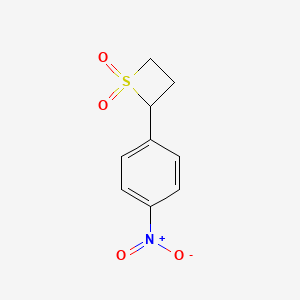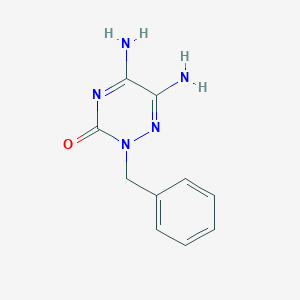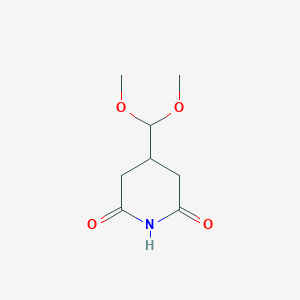
4-(Dimethoxymethyl)piperidine-2,6-dione
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-(Dimethoxymethyl)piperidine-2,6-dione is a heterocyclic compound that belongs to the piperidine family. Piperidine derivatives are known for their wide range of applications in medicinal chemistry, organic synthesis, and material science. The compound’s unique structure makes it a valuable intermediate in the synthesis of various pharmaceuticals and agrochemicals.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(Dimethoxymethyl)piperidine-2,6-dione typically involves the reaction of acetates and acrylamides using potassium tert-butoxide as a promoter. This process includes Michael addition and intramolecular nucleophilic substitution reactions . The reaction can be performed under solvent-free conditions, which enhances functional group tolerance and yields a wide range of piperidine-2,6-diones .
Industrial Production Methods
Industrial production of this compound can be achieved through a scalable synthesis method that allows for the production of the compound in large quantities. This method involves the use of abundant starting materials and efficient reaction conditions, making it suitable for kilo-scale synthesis .
Chemical Reactions Analysis
Types of Reactions
4-(Dimethoxymethyl)piperidine-2,6-dione undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions can yield different piperidine derivatives.
Substitution: Nucleophilic substitution reactions are common, leading to the formation of various substituted piperidines.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Nucleophiles like amines and alkoxides are employed in substitution reactions.
Major Products Formed
The major products formed from these reactions include various substituted piperidines, which are valuable intermediates in the synthesis of pharmaceuticals and other bioactive compounds .
Scientific Research Applications
4-(Dimethoxymethyl)piperidine-2,6-dione has several scientific research applications:
Mechanism of Action
The mechanism of action of 4-(Dimethoxymethyl)piperidine-2,6-dione involves its interaction with molecular targets and pathways. The compound acts as a ligand for certain proteins, modulating their activity and leading to various biological effects. The specific pathways involved depend on the context of its use, such as in drug development or as a synthetic intermediate .
Comparison with Similar Compounds
Similar Compounds
Piperidine-2,6-dione: A closely related compound with similar synthetic applications.
4-Methoxypiperidine-2,6-dione: Another derivative with comparable properties and uses.
Dimethylpiperidine-2,6-dione: A similar compound with slight structural variations.
Uniqueness
4-(Dimethoxymethyl)piperidine-2,6-dione stands out due to its unique dimethoxymethyl group, which imparts distinct reactivity and functional properties. This makes it particularly valuable in the synthesis of complex molecules and bioactive compounds .
Properties
CAS No. |
61547-43-1 |
|---|---|
Molecular Formula |
C8H13NO4 |
Molecular Weight |
187.19 g/mol |
IUPAC Name |
4-(dimethoxymethyl)piperidine-2,6-dione |
InChI |
InChI=1S/C8H13NO4/c1-12-8(13-2)5-3-6(10)9-7(11)4-5/h5,8H,3-4H2,1-2H3,(H,9,10,11) |
InChI Key |
AHPALYJEMPBSQV-UHFFFAOYSA-N |
Canonical SMILES |
COC(C1CC(=O)NC(=O)C1)OC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-[(2-Nitrophenyl)methyl]butanedioic acid](/img/structure/B14580920.png)
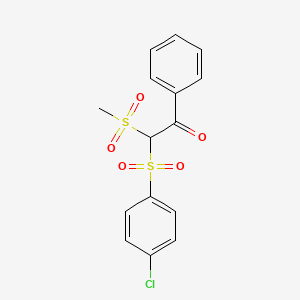
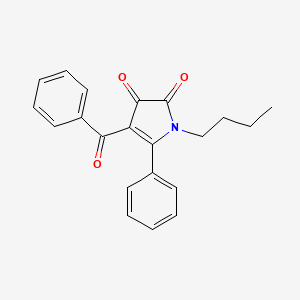
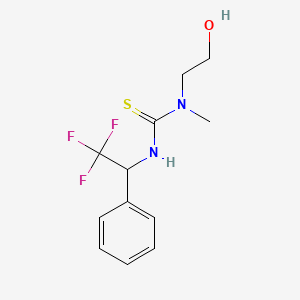
![3-(1,2-Dihydro-5H-tetrazol-5-ylidene)-8-[(propan-2-yl)oxy]quinolin-4(3H)-one](/img/structure/B14580955.png)
![1H-Imidazole-1-carboxamide, N-[2-(3,4-dimethoxyphenyl)-2-oxoethyl]-](/img/structure/B14580958.png)
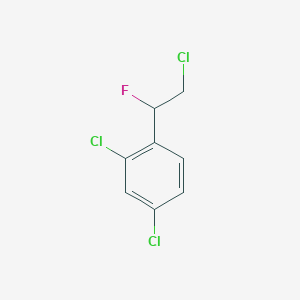
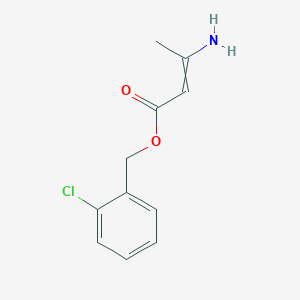
![2-Azoniaspiro[4.5]decane, 2-methyl-2-(2-methylpropyl)-, iodide](/img/structure/B14580988.png)
![N-[7-Chloro-5-(2-fluorophenyl)-3H-1,4-benzodiazepin-2-yl]glycine](/img/structure/B14581021.png)
![3,4-Dimethyl-1-[(octyloxy)methyl]-2,5-dihydro-1H-1lambda~5~-phosphole-1-thione](/img/structure/B14581029.png)
![Bromo(chloro)(chlorosulfanyl)[(trifluoromethyl)sulfanyl]methane](/img/structure/B14581031.png)
